An In-depth Technical Guide on the Core Chemical Properties and Structure of 1-Phenylpropane-1,2-diol
An In-depth Technical Guide on the Core Chemical Properties and Structure of 1-Phenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropane-1,2-diol, a vicinal diol, is a significant organic compound with applications in the pharmaceutical and cosmetic industries.[1][2] Its structure, featuring a phenyl group attached to a propane (B168953) backbone with two adjacent hydroxyl groups, gives rise to stereoisomerism, which plays a crucial role in its biological activity and chemical reactivity.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 1-phenylpropane-1,2-diol, tailored for researchers and professionals in drug development.
Chemical Structure and Stereoisomerism
1-Phenylpropane-1,2-diol possesses two chiral centers at the C1 and C2 positions of the propane chain, resulting in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers exist as two pairs of enantiomers (erythro and threo diastereomers), each potentially exhibiting distinct biological activities.[4] The specific arrangement of the hydroxyl and phenyl groups influences its chemical reactivity and is a key consideration in its application, particularly in asymmetric synthesis where it serves as a valuable chiral building block.[3][5]
Physicochemical Properties
The physicochemical properties of 1-phenylpropane-1,2-diol are summarized in the table below. These properties are crucial for its handling, formulation, and application in various fields.
| Property | Value | Unit | Source |
| Molecular Formula | C₉H₁₂O₂ | - | [1][2] |
| Molecular Weight | 152.19 | g/mol | [1][2] |
| Appearance | Colorless to pale yellow viscous liquid | - | [1] |
| Melting Point | 61.05 (for (1R,2S)-isomer) | °C | [5] |
| Boiling Point | 294.6 | °C at 760 mmHg | [3] |
| Density | 1.128 | g/cm³ | [3] |
| Solubility | Moderately soluble in water; more soluble in organic solvents like alcohols and ethers. | - | [1] |
| logP (Octanol/Water Partition Coefficient) | 1.101 | - | [6] |
| Refractive Index | 1.557 | - | [3] |
| Flash Point | 144 | °C | [3] |
Experimental Protocols
Stereoselective Enzymatic Synthesis
A two-step biocatalytic approach has been developed for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol with high stereoselectivity.[1][7] This method utilizes a combination of a lyase and an alcohol dehydrogenase.[1]
Methodology:
-
Carboligation: Benzaldehyde and acetaldehyde are reacted in the presence of a lyase (e.g., benzaldehyde lyase (BAL) or a variant of benzoylformate decarboxylase like BFDL461A) to produce either (R)- or (S)-2-hydroxypropiophenone (HPP), depending on the enzyme used.[5][7] The reaction is typically carried out in a microaqueous system using an organic solvent like methyl tert-butyl ether (MTBE) and a buffer (e.g., 1 M triethanolamine (B1662121) (TEA) buffer, pH 10).[7]
-
Oxidoreduction: The resulting HPP is then reduced using an alcohol dehydrogenase (ADH), such as one from Rhodococcus ruber (RADH) or Lactobacillus brevis (LbADH), to yield the desired stereoisomer of 1-phenylpropane-1,2-diol.[7] A cosubstrate like 1,5-pentanediol (B104693) can be used for cofactor regeneration.[7]
-
Purification: The final product can be purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.
This enzymatic approach allows for the production of specific stereoisomers with high purity and yield.[7]
Analytical Characterization
The identity and purity of 1-phenylpropane-1,2-diol are typically confirmed using a combination of spectroscopic and chromatographic techniques.[3]
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like 1-phenylpropane-1,2-diol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
